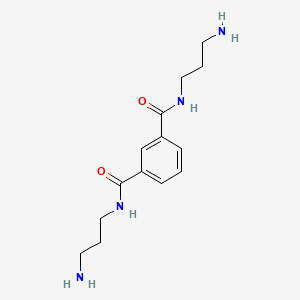![molecular formula C15H15N3O2 B12535180 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- CAS No. 655247-77-1](/img/structure/B12535180.png)
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- is an organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- involves several steps. One common method includes the reaction of indole derivatives with maleimide derivatives under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- can be compared with other n-alkylindoles and maleimide derivatives. Similar compounds include:
Maleimide: A simpler structure with similar reactivity.
N-alkylindoles: Compounds with varying alkyl chain lengths and substitutions.
Bisindolylmaleimide VIII: Another compound in the same class with different substituents
Eigenschaften
CAS-Nummer |
655247-77-1 |
|---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
3-[1-(3-aminopropyl)indol-3-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H15N3O2/c16-6-3-7-18-9-12(10-4-1-2-5-13(10)18)11-8-14(19)17-15(11)20/h1-2,4-5,8-9H,3,6-7,16H2,(H,17,19,20) |
InChI-Schlüssel |
UTLDXEFFHOVUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CCCN)C3=CC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)

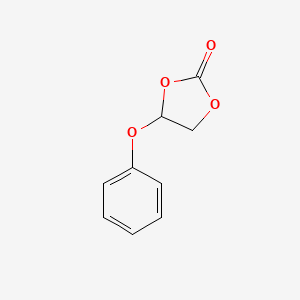
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
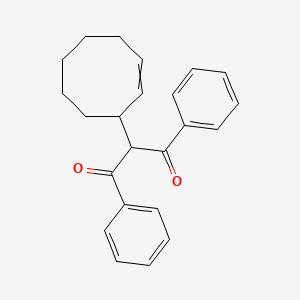
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
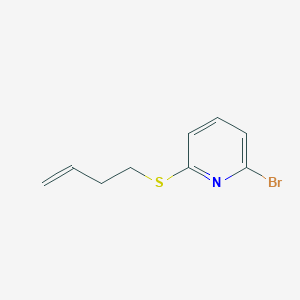
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
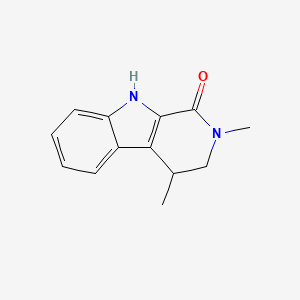
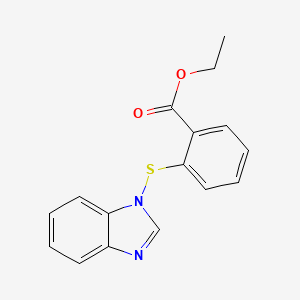
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
